2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid
Description
2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a pent-1-yn-3-ylamino substituent at the 2-position and a carboxylic acid group at the 5-position. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. Its spectroscopic data (e.g., IR absorption at 1661 cm⁻¹ for the carbonyl group and ES-MS molecular ion at m/z 355.2022) confirm its structural integrity and functional group reactivity . While its direct biological activity remains understudied, its structural analogs have demonstrated applications in environmental persistence analysis and therapeutic agent development .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-8(4-2)13-10-11-5-7(6-12-10)9(14)15/h1,5-6,8H,4H2,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
ZUUQDKOWKVXXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate amine and alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the pent-1-yn-3-yl group. The reaction conditions often include a base, such as triethylamine, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are typical for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The presence of the pent-1-yn-3-yl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid with analogous pyrimidine-5-carboxylic acid derivatives, focusing on structural features, synthetic routes, biological activity, and environmental impact.
Key Observations :
- Substituent Effects : The pent-1-yn-3-yl group introduces steric hindrance and alkyne reactivity, distinguishing it from bulkier analogs like compound 28 (isobutoxy-isopropylphenyl substituent) .
- Synthetic Accessibility : Fluorinated derivatives (e.g., trifluoromethyl-substituted compounds) require specialized coupling reactions (e.g., Suzuki-Miyaura) , whereas chlorinated analogs are synthesized via direct halogenation .
Key Findings :
- Therapeutic Potential: Fluorinated and tetrazole-containing analogs exhibit potent receptor antagonism (e.g., A81282 for hypertension ), whereas the target compound’s activity remains speculative.
- Environmental Persistence : Fluorinated derivatives (e.g., pentafluoroethyl-substituted compounds) are environmentally persistent, detected in aquatic systems due to PFAS-related contamination .
Analytical and Industrial Relevance
- Chromatographic Behavior: Fluorinated esters (e.g., compound in ) show shorter HPLC retention times (1.26 min) compared to non-fluorinated analogs, aiding in analytical differentiation .
- Industrial Use : Pyrimidine-5-carboxylic acids serve as building blocks for APIs (e.g., 2-(4-hydroxypiperidin-1-yl) derivative in ) and fine chemicals .
Biological Activity
2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid, also known as 4-(pent-1-yn-3-ylamino)pyrimidine-5-carboxylic acid, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-(pent-1-yn-3-ylamino)pyrimidine-5-carboxylic acid |
| CAS Number | 1700407-34-6 |
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate amines and alkynes. A common synthetic route includes:
- Starting Material : Pyrimidine-5-carboxylic acid.
- Amine Addition : Reacting pyrimidine-5-carboxylic acid with pent-1-yn-3-amine under conditions that may include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.
- Reaction Conditions : Conducted in organic solvents such as dichloromethane at room temperature or slightly elevated temperatures .
Biological Activity
Research indicates that compounds containing pyrimidine structures exhibit a variety of biological activities, including:
Antihypertensive Properties
A study highlighted the potential of pyrimidine derivatives as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension. The synthesis of related compounds demonstrated significant antihypertensive effects, suggesting that this compound could have similar applications .
Antimicrobial and Anticancer Activities
Pyrimidine derivatives are known for their antimicrobial and anticancer properties. Research has shown that modifications in the pyrimidine structure can enhance these activities, making them promising candidates for drug development in treating infections and cancers .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding : Its structural features allow for hydrogen bonding with biological molecules, influencing their function.
Case Studies
Several studies have documented the synthesis and biological evaluation of pyrimidine derivatives:
- Study on ACE Inhibitors : Research focused on synthesizing various substituted pyrimidines revealed promising ACE inhibition activity, potentially leading to new antihypertensive drugs .
- Anticancer Activity Assessment : A series of experiments tested the cytotoxic effects of pyrimidine derivatives against various cancer cell lines, demonstrating significant activity that warrants further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
